N-(4-(diisopropylamino)but-2-yn-1-yl)naphthalene-2-sulfonamide
Description
N-(4-(diisopropylamino)but-2-yn-1-yl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a diisopropylamino-substituted alkyne chain.
Properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-16(2)22(17(3)4)14-8-7-13-21-25(23,24)20-12-11-18-9-5-6-10-19(18)15-20/h5-6,9-12,15-17,21H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIWNZBTIKUVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene-2-sulfonamide core This can be achieved through sulfonation of naphthalene followed by amination
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(diisopropylamino)but-2-yn-1-yl)naphthalene-2-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids or sulfoxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Inhibition of Fatty Acid Binding Proteins
One of the prominent applications of naphthalene-2-sulfonamide derivatives, including N-(4-(diisopropylamino)but-2-yn-1-yl)naphthalene-2-sulfonamide, is their use as inhibitors of fatty acid binding proteins (FABPs). FABP4, in particular, is implicated in metabolic disorders such as obesity and diabetes. Research has demonstrated that naphthalene sulfonamide derivatives can effectively inhibit FABP4, leading to improved glucose and lipid metabolism in obese diabetic models. For instance, specific derivatives have shown significant reductions in fasting blood glucose levels and enhanced insulin sensitivity .
Antiallergic Properties
Another area of interest is the compound's potential for treating allergic diseases. Naphthalene sulfonamides have been investigated for their ability to modulate immune responses, making them candidates for the prevention and treatment of conditions like endometriosis and hysteromyoma . This therapeutic avenue highlights the versatility of naphthalene sulfonamides in addressing various health issues.
Structure-Based Drug Design
The design of naphthalene sulfonamide derivatives has been significantly informed by structure-based drug design methodologies. By utilizing X-ray crystallography and molecular docking studies, researchers have elucidated the binding modes of these compounds to their targets, such as FABP4. These studies reveal critical interactions at the molecular level that contribute to their inhibitory effects . The understanding of these interactions is crucial for optimizing the efficacy and selectivity of these compounds.
Metabolic Stability
Studies on metabolic stability indicate that certain naphthalene sulfonamide derivatives maintain favorable profiles when subjected to liver microsome assays. This characteristic is essential for the development of drugs that require prolonged activity within biological systems without rapid degradation .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can be tailored to produce various derivatives with modified functional groups. These modifications can enhance specific properties such as solubility or binding affinity to target proteins .
Case Studies and Research Findings
Various studies have documented the efficacy of naphthalene sulfonamide derivatives in clinical settings:
- FABP4 Inhibition Study : A study demonstrated that specific naphthalene sulfonamide derivatives significantly improved metabolic parameters in db/db mice models, showcasing their potential as therapeutic agents against metabolic diseases .
- Antiallergic Applications : Clinical trials are ongoing to evaluate the effectiveness of these compounds in treating allergic conditions, with preliminary results indicating promising outcomes in symptom management .
Mechanism of Action
The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the diisopropylamino group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares key structural motifs with other sulfonamide and tertiary amine derivatives:
- Naphthalene sulfonamide backbone : Similar to compounds like 7b-C9 and 10-C10 (), which incorporate naphthalene or acridine moieties for aromatic stacking interactions.
- Alkyne chain with tertiary amines: The diisopropylamino but-2-yn-1-yl group parallels the 4,5-dihydroisoxazolyloxy or tetrahydroacridin-9-yl substituents in . These groups modulate solubility and steric effects.
- Diisopropylaminoethyl derivatives: highlights simpler analogs like 2-(N,N-Diisopropylamino)ethyl chloride (CAS 96-79-7), which lack the sulfonamide group but share the diisopropylamino motif for basicity and reactivity .
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Stability : The alkyne chain may confer rigidity, whereas the sulfonamide group introduces polarity, balancing solubility and stability.
Biological Activity
N-(4-(diisopropylamino)but-2-yn-1-yl)naphthalene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula: C₁₅H₁₈N₂O₂S
- Molecular Weight: 294.38 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Naphthalene sulfonamides, including the compound , have been studied for various biological activities. Key areas of research include:
- Antitumor Activity : Compounds with naphthalene moieties have shown promising anticancer properties. For instance, derivatives with similar structures demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 and A549, with IC50 values in the low micromolar range .
- FABP4 Inhibition : Recent studies indicate that naphthalene sulfonamide derivatives can act as potent inhibitors of fatty acid binding protein 4 (FABP4), which is implicated in metabolic disorders. The binding affinity of these compounds to FABP4 has been shown to be comparable or superior to existing inhibitors, suggesting a potential role in treating obesity-related metabolic diseases .
- Inflammation Modulation : Some sulfonamide derivatives have been identified as modulators of inflammasome activity, which may provide therapeutic benefits in inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for their antiproliferative effects .
- Metabolic Effects : By inhibiting FABP4, these compounds may improve glucose and lipid metabolism, enhance insulin sensitivity, and reduce hepatic steatosis .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antitumor | Inhibition of tubulin | |
| FABP4 Inhibition | Metabolic regulation | |
| Anti-inflammatory | Inflammasome modulation |
Case Study: Antiproliferative Effects
A study evaluated a series of naphthalene sulfonamide derivatives against MCF-7 breast cancer cells. Among the tested compounds, one derivative exhibited an IC50 value of 0.51 µM, indicating strong antiproliferative activity. The mechanism was linked to tubulin inhibition and subsequent cell cycle arrest at the G2/M phase .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N-(4-(diisopropylamino)but-2-yn-1-yl)naphthalene-2-sulfonamide?
The synthesis involves multi-step organic reactions, including:
- Alkyne functionalization : Introducing the diisopropylamino group via nucleophilic substitution or copper-catalyzed coupling reactions.
- Sulfonamide formation : Reacting naphthalene-2-sulfonyl chloride with a propargylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane).
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction temperature (typically 0–25°C) and stoichiometry .
Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify alkyne, sulfonamide, and diisopropylamino group positions.
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and alkyne C≡C bonds (~2100 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .
Q. How are common impurities during synthesis addressed?
- Byproducts from incomplete substitution : Removed via gradient elution in column chromatography (e.g., hexane/ethyl acetate).
- Residual solvents : Eliminated by vacuum drying or azeotropic distillation.
- Diastereomers (if applicable) : Resolved using chiral stationary phases in HPLC .
Advanced Research Questions
Q. How do steric effects from the diisopropylamino group influence reactivity in cross-coupling or cycloaddition reactions?
The bulky diisopropylamino group imposes steric hindrance, limiting access to the alkyne moiety. This reduces efficiency in reactions like Huisgen cycloaddition unless strain-promoted catalysts (e.g., BTTAA-Cu) or elevated temperatures (60–80°C) are employed. Computational modeling (DFT) can predict regioselectivity in such reactions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.
- Structural analogs : Compare activity of derivatives (e.g., replacing naphthalene with benzofuran) to identify pharmacophores.
- Binding studies : Surface Plasmon Resonance (SPR) or ITC to quantify receptor affinity and rule out assay-specific artifacts .
Q. How can reaction yields be optimized in multi-step syntheses?
- Catalyst screening : Palladium/copper systems for alkyne functionalization (e.g., Sonogashira coupling).
- Microwave-assisted synthesis : Reduces reaction time for sulfonamide formation (30 minutes vs. 12 hours conventional).
- In situ monitoring : ReactIR or LC-MS tracks intermediates to halt reactions at peak yield .
Q. What computational methods predict binding modes with biological targets (e.g., enzymes or receptors)?
- Molecular docking (AutoDock/Vina) : Screens potential binding pockets using the compound’s 3D structure.
- Molecular Dynamics (MD) simulations : Assesses stability of ligand-receptor complexes over 100-ns trajectories.
- Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with sulfonamide groups) .
Q. How is structural validation performed without crystallographic data?
- Synergistic spectroscopy : Combined NMR (NOESY for spatial proximity) and IR data.
- Comparative analysis : Overlay experimental NMR shifts with DFT-calculated values (e.g., using Gaussian).
- Crystallography of analogs : Use structurally similar compounds (e.g., naphthalene-1-sulfonamide derivatives) to infer geometry .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility profiles?
- Reproduce conditions : Verify solvent systems (e.g., DMSO vs. ethanol) and heating rates (differential scanning calorimetry).
- Polymorphism screening : X-ray powder diffraction (XRPD) detects crystalline forms affecting physical properties .
Q. Why do biological activities vary across in vitro vs. in vivo studies?
- Metabolic stability : Assess hepatic microsome degradation to identify labile groups (e.g., alkyne hydrolysis).
- Prodrug design : Mask polar sulfonamide groups with ester prodrugs to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
